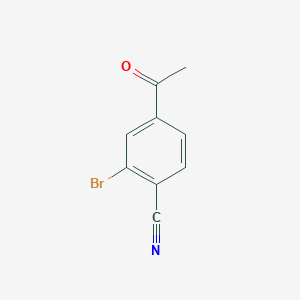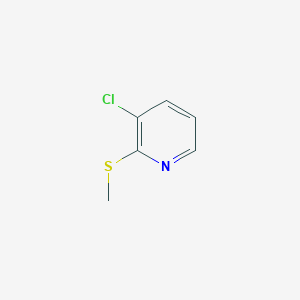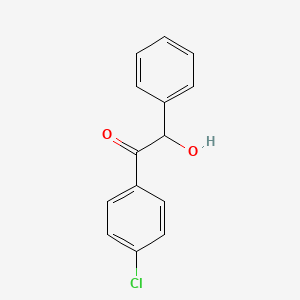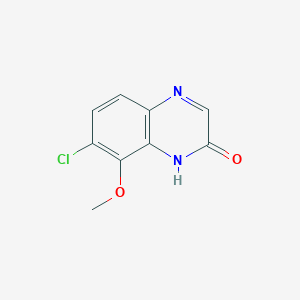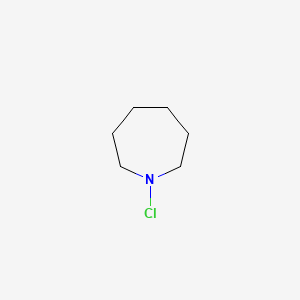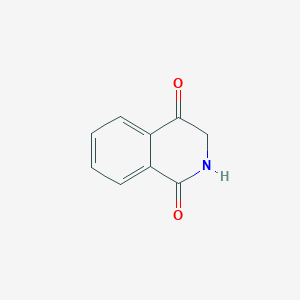
2,3-Dihydroisoquinoline-1,4-dione
説明
2,3-Dihydroisoquinoline-1,4-dione is a chemical compound with the molecular formula C9H7NO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2,3-Dihydroisoquinoline-1,4-dione involves a metal-free switchable synthesis through the oxidation of isoquinolinium salts . This process constructs 1,4-bridged dihydroisoquinoline-3-ones for the first time via the sequential oxidation/annulation of isoquinolinium salts .Chemical Reactions Analysis
2,3-Dihydroisoquinoline-1,4-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . The diverse range of synthetic methods employs acryloyl benzamides as key substrates .Physical And Chemical Properties Analysis
2,3-Dihydroisoquinoline-1,4-dione is a solid substance at room temperature . It has a molecular weight of 161.16 . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.科学的研究の応用
Synthesis of Heterocyclic Compounds
2,3-Dihydroisoquinoline-1,4-dione serves as a key intermediate in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry. The compound’s reactivity allows for the construction of oxygen-rich heterocyclic scaffolds, which are valuable in developing new medications .
Cascade Reactions
This compound is utilized in cascade reactions, a process involving consecutive reactions without isolating intermediates. Such reactions are significant for their atom and step economy, making them environmentally friendly and cost-effective for industrial applications .
Metal-Free Oxidation Processes
In the realm of green chemistry, 2,3-Dihydroisoquinoline-1,4-dione is involved in metal-free air oxidation processes. These processes are essential for reducing the environmental impact of chemical synthesis by avoiding heavy metal catalysts .
Electrosynthesis
Electrosynthesis is a method that uses electrical energy to drive chemical reactions. 2,3-Dihydroisoquinoline-1,4-dione can be selectively synthesized through electrosynthesis, which is a cleaner alternative to traditional synthesis methods .
Biological Activity
Derivatives of 2,3-Dihydroisoquinoline-1,4-dione exhibit a range of biological activities. They have been studied for their potential antimetastatic, anti-inflammatory, analgesic, antiarrhythmic, antiaggregatory, antihypertensive, and antibacterial properties .
Pharmaceutical Industry
In pharmaceuticals, 2,3-Dihydroisoquinoline-1,4-dione derivatives are explored for their therapeutic potential. Their structural diversity makes them candidates for drug discovery and design, particularly in targeting complex diseases .
Tubulin Protein Interaction
The compound’s derivatives have been investigated for their interaction with tubulin protein, which is significant in cancer research. Understanding this interaction can lead to the development of novel anticancer agents .
Organic and Medicinal Chemistry
Finally, 2,3-Dihydroisoquinoline-1,4-dione is a topic of interest in organic and medicinal chemistry for its versatility in synthesizing isoquinoline derivatives. These derivatives are important components of anti-cancer, anti-malarial, and other drugs .
Safety And Hazards
The safety information for 2,3-Dihydroisoquinoline-1,4-dione includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
将来の方向性
The future directions for the study of 2,3-Dihydroisoquinoline-1,4-dione could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, there is interest in the development of novel 2,3-Dihydroisoquinoline-1,4-dione analogs with potent biological activity .
特性
IUPAC Name |
2,3-dihydroisoquinoline-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRHHSIPJQOVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500781 | |
| Record name | 2,3-Dihydroisoquinoline-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroisoquinoline-1,4-dione | |
CAS RN |
31053-30-2 | |
| Record name | 2,3-Dihydroisoquinoline-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)

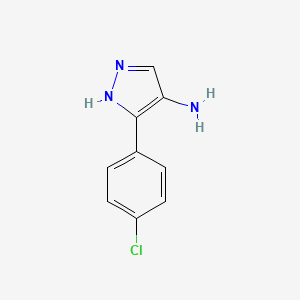
![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)
